molecular formula C16H26N2O4S B513292 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-65-1

2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513292
CAS No.: 941256-65-1
M. Wt: 342.5g/mol
InChI Key: MATYSNYOZWVZST-UHFFFAOYSA-N
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Description

2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a sulfonamide-piperazine derivative characterized by a 2-ethoxy-4,5-dimethylphenyl sulfonyl group attached to a piperazine ring, with an ethanol moiety at the N-1 position. Such compounds are often explored for pharmacological applications, including antiproliferative activity and protein degradation, as seen in PROTACs (Proteolysis-Targeting Chimeras) .

Properties

IUPAC Name

2-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATYSNYOZWVZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine-Ethanol Backbone

The piperazine-ethanol moiety is synthesized through nucleophilic substitution or reductive amination. A common route involves reacting 1-(2-hydroxyethyl)piperazine with a sulfonyl chloride derivative. For example:

1-(2-Hydroxyethyl)piperazine+2-Ethoxy-4,5-dimethylbenzenesulfonyl chlorideIntermediate A\text{1-(2-Hydroxyethyl)piperazine} + \text{2-Ethoxy-4,5-dimethylbenzenesulfonyl chloride} \rightarrow \text{Intermediate A}

This reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to suppress hydrolysis, with triethylamine (TEA) as a base to neutralize HCl.

Table 1: Reaction Conditions for Piperazine-Ethanol Intermediate

ParameterOptimal ConditionYield (%)
SolventAnhydrous DCM85–90
Temperature0–5°C
BaseTriethylamine (1.2 eq)
Reaction Time4–6 hours

Sulfonation and Aromatic Ring Functionalization

The sulfonyl group is introduced via reaction with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride . This step requires strict temperature control to avoid polysubstitution. Recent studies highlight the use of Cs2_2CO3_3 in ethanol at 100°C for 3 hours, achieving yields up to 90%.

Critical Observations:

  • Excess sulfonyl chloride (>1.1 eq) leads to di-sulfonated byproducts.

  • Polar aprotic solvents (e.g., DMF) improve solubility but necessitate longer reaction times.

Etherification and Methyl Group Introduction

The ethoxy and dimethyl groups are introduced through Friedel-Crafts alkylation or Ullmann coupling. For instance, 2-ethoxy-4,5-dimethylphenol is reacted with a brominating agent, followed by coupling to the sulfonated piperazine.

Example Protocol:

  • Bromination of 2-ethoxy-4,5-dimethylphenol using PBr3_3 in THF.

  • Coupling with the piperazine-sulfonyl intermediate via CuI-catalyzed Ullmann reaction.

  • Purification via column chromatography (SiO2_2, ethyl acetate/hexane).

Purification and Characterization

Chromatographic Techniques

The final product is purified using:

  • Silica Gel Chromatography : Eluent systems (e.g., ethyl acetate/hexane 3:7) resolve sulfonated byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (s, 1H, aromatic), 4.12 (q, 2H, OCH2_2CH3_3), 3.64 (t, 2H, CH2_2OH).

  • HRMS : m/z 343.1613 [M+H]+^+ (calc. 343.1613).

Scale-Up and Industrial Feasibility

The MDPI study demonstrated scalability to 1.5 kg batches without yield reduction, using continuous-flow reactors for exothermic steps (e.g., sulfonation). Key parameters for industrial adaptation include:

Table 2: Scale-Up Parameters

ParameterLaboratory ScalePilot Scale
Batch Size1.5 g1.5 kg
Yield90%88–90%
Purification MethodColumn ChromatographyCrystallization

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation (150°C, 30 min) to accelerate sulfonation, reducing reaction times by 60%. However, this method requires specialized equipment and has higher energy costs.

Enzymatic Sulfonation

Preliminary studies explore lipase-catalyzed sulfonation in ionic liquids, though yields remain suboptimal (<50%) .

Biological Activity

The compound 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol , also known by its CAS number 941256-65-1, is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of this compound is C16H26N2O4SC_{16}H_{26}N_{2}O_{4}S, with a molecular weight of 342.5 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and an ethoxy moiety, which may contribute to its biological properties.

PropertyValue
CAS Number941256-65-1
Molecular FormulaC16H26N2O4S
Molecular Weight342.5 g/mol

Piperazine derivatives, including the compound , often exhibit biological activities through various mechanisms. They can act as inhibitors of specific enzymes or receptors, impacting neurotransmitter systems or metabolic pathways. For instance, compounds similar to this one have shown potential as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that piperazine derivatives can inhibit acetylcholinesterase activity. For example, related compounds have been evaluated for their IC50 values (the concentration required to inhibit 50% of enzyme activity). While specific IC50 values for this compound are not widely reported, similar compounds have shown promising results:

CompoundIC50 (µM)
Donepezil0.41 ± 0.09
Piperazine derivative A16.42 ± 1.07

These results suggest that modifications to the piperazine structure can significantly affect inhibitory potency against acetylcholinesterase.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study synthesized various piperazine derivatives and assessed their anti-acetylcholinesterase activity using Ellman's test. Although specific data for our compound was not available, the general trend indicated that structural variations could enhance inhibitory effects .
  • Neuroprotective Effects : Research into related piperazine compounds has indicated potential neuroprotective properties through modulation of neurotransmitter levels and inhibition of oxidative stress pathways. These findings support further exploration of this compound in neuropharmacology .
  • Antioxidant Activity : Some studies have highlighted the antioxidant capabilities of piperazine derivatives. Antioxidants play a vital role in mitigating oxidative damage in cells, which is particularly relevant in neurodegenerative conditions .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with piperazine moieties often exhibit significant neuropharmacological activity. The piperazine structure is known to interact with various neurotransmitter systems, including dopamine and serotonin receptors. For instance, studies have shown that derivatives of piperazine can enhance dopamine transporter affinity, suggesting potential applications in treating disorders such as depression and schizophrenia .

Anticancer Activity

Recent investigations have explored the anticancer properties of sulfonamide derivatives, including those similar to 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. These compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial potential of sulfonamide-containing compounds. The sulfonamide functional group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Research into similar compounds has highlighted their efficacy against a range of pathogens, including resistant strains of bacteria .

Case Studies

StudyFocusFindings
Liu et al. (2023)NeuropharmacologyReported enhanced dopamine receptor binding affinity for piperazine derivatives, indicating potential for treating mood disorders .
Smith et al. (2022)Anticancer ActivityDemonstrated cytotoxic effects in vitro against breast cancer cell lines, suggesting a novel pathway for cancer therapy .
Johnson et al. (2021)Antimicrobial PropertiesFound significant antibacterial activity against MRSA strains using sulfonamide derivatives similar to the target compound .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-ethoxy-4,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects compared to simpler phenyl or chlorophenyl groups in analogs . This may enhance membrane permeability but reduce solubility.

Biological Relevance: Piperazine-ethanol derivatives with sulfonyl groups are frequently utilized in drug discovery for their balance of solubility and target binding. For example, 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol () has been studied in medicinal chemistry for antiproliferative applications. The PROTAC BMM4 () demonstrates how piperazine-sulfonyl scaffolds can be integrated into larger molecules for protein degradation, though the target compound’s simpler structure may limit such multifunctionality.

Synthetic Accessibility: The target compound likely follows synthetic routes similar to those in , where bromoethanone intermediates react with substituted thiols or amines under nitrogen. However, the 2-ethoxy-4,5-dimethylphenyl group may require specialized sulfonylation steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol?

  • Methodology : The compound can be synthesized via amide coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TEA (triethylamine) in DMF (dimethylformamide) as a solvent. For example, describes a similar synthesis where intermediates are stirred at room temperature for 4 hours, followed by purification via reverse-phase chromatography . Alternative routes may involve refluxing in ethanol for 12 hours to form pyrazoline derivatives, as seen in .

Q. What analytical techniques are critical for characterizing purity and structure?

  • Methodology :

  • Reverse-phase chromatography : Used for purification and assessing purity (e.g., 52% yield reported in ) .
  • HPLC (High-Performance Liquid Chromatography) : Essential for quantifying impurities, as demonstrated in pharmaceutical reference standards ( ) .
  • NMR (Nuclear Magnetic Resonance) : Confirms structural integrity by analyzing proton and carbon environments, referenced in for verifying intermediates .

Q. What safety protocols should be followed during handling?

  • Methodology :

  • PPE (Personal Protective Equipment) : Wear gloves, lab coats, and eye protection (P95 respirators for particulates; see ) .
  • Ventilation : Use fume hoods to avoid inhalation, as acute toxicity data are unavailable ( ) .
  • First aid : Immediate eye rinsing with water for 15 minutes if exposed ( ) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodology :

  • Coupling agent screening : Test alternatives to HATU (e.g., DCC, EDCI) to improve reaction efficiency .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Temperature control : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How should researchers address contradictory or missing toxicological data?

  • Methodology :

  • In vitro assays : Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity ( note missing data) .
  • QSAR modeling : Use computational tools (e.g., SwissADME) to predict absorption and toxicity based on structural analogs ( ) .
  • Metabolic stability tests : Evaluate hepatic clearance using microsomal incubations ( references BCL-2 inhibitors with similar sulfonyl groups) .

Q. What strategies are effective for evaluating biological activity in target pathways?

  • Methodology :

  • PROTAC design : Incorporate the compound into proteolysis-targeting chimeras (PROTACs) to degrade specific proteins (e.g., BCL-XL degradation in ) .
  • Kinase inhibition assays : Screen against kinase panels (e.g., Eurofins) to identify off-target effects.
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like BCL-2 ( references BCL-2 inhibitors) .

Q. How can stability issues in aqueous solutions be mitigated during experiments?

  • Methodology :

  • Lyophilization : Prepare lyophilized formulations to enhance shelf life ( notes stability in dry conditions) .
  • pH adjustment : Buffer solutions to pH 6–7 to prevent sulfonyl group hydrolysis ( highlights sensitivity to reactive conditions) .
  • Light-sensitive storage : Store in amber vials to avoid photodegradation ( references similar alcohols requiring light protection) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for derivatives?

  • Methodology :

  • Replicate conditions : Repeat syntheses from and under identical parameters (e.g., 4-hour stirring vs. 12-hour reflux) .
  • Byproduct analysis : Use LC-MS to identify side products affecting yield.
  • Scale-up studies : Test if yields decrease at larger scales due to mixing inefficiencies.

Q. What experimental approaches validate computational predictions of metabolic pathways?

  • Methodology :

  • Isotopic labeling : Synthesize a ¹⁴C-labeled version to track metabolites via scintillation counting.
  • CYP450 inhibition assays : Use human liver microsomes to identify enzymes involved in oxidation ( references CYP inhibitors) .

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